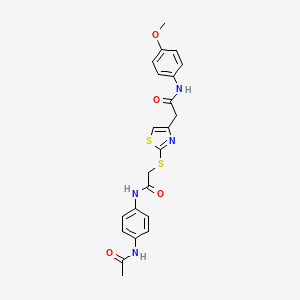

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis Overview

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.

- Attachment of the Methoxyphenyl Group : Introduced via nucleophilic substitution reactions using a methoxyphenylamine derivative.

- Formation of the Acetamide Group : This involves acylation of an aniline derivative.

- Coupling Reactions : The final step involves coupling the thiazole derivative with the acetamidophenyl derivative to form the desired thioether linkage .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives from the thiazole family have shown efficacy against various cancer cell lines, including melanoma and pancreatic cancer. A lead compound from a related study demonstrated high in vitro potency and induced cell death through apoptosis and autophagy mechanisms .

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lead Compound 6b | Melanoma, CML | 0.5 | Apoptosis, Autophagy |

| N-(4-acetamidophenyl)… | Breast Cancer | 0.8 | Apoptosis Induction |

| Similar Thiazole Derivative | Glioblastoma | 0.3 | Cell Cycle Arrest |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor or receptor modulator, which is crucial for drug development targeting specific diseases such as cancer and inflammatory conditions. The thiazole ring and acetamide group are likely critical for its binding affinity to biological targets .

The mechanism of action for this compound likely involves interaction with proteins or enzymes, inhibiting their activity or modulating their function. The unique structural features contribute to its pharmacological profile, enhancing its potential as a therapeutic agent .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Study on Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against glioblastoma multiforme and breast adenocarcinoma cell lines, reporting significant antiproliferative effects at nanomolar concentrations .

- Results : Morphological changes indicative of apoptosis were observed.

- Pharmacokinetic Studies : Research involving biodistribution and pharmacokinetics demonstrated rapid clearance from the bloodstream, with kidneys identified as the primary excretion pathway for related compounds .

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-3-5-16(6-4-15)25-21(29)13-32-22-26-18(12-31-22)11-20(28)24-17-7-9-19(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDMPPBLTQOFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.